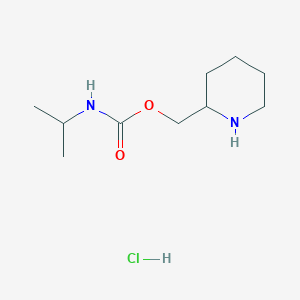

(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl It is known for its applications in various fields, including medicinal chemistry and organic synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride typically involves the following steps:

Formation of the Carbamate: The reaction begins with the formation of the carbamate group. This can be achieved by reacting piperidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Methylation: The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug development, particularly for its effects on the central nervous system.

Biological Probes: Used in the study of enzyme mechanisms and receptor binding.

Industry:

Polymer Chemistry: Utilized in the synthesis of specialty polymers.

Agrochemicals: Explored for use in the development of new pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission.

Comparación Con Compuestos Similares

- (Piperidin-2-yl)methyl N-(methyl)carbamate hydrochloride

- (Piperidin-2-yl)methyl N-(ethyl)carbamate hydrochloride

Comparison:

- Structural Differences: The primary difference lies in the alkyl group attached to the carbamate nitrogen. This variation can influence the compound’s reactivity and biological activity.

- Unique Properties: (Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is unique due to its specific alkyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Actividad Biológica

The compound (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is a synthetic organic molecule characterized by a piperidine ring, a carbamate functional group, and an isopropyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, including effects on cellular pathways and interactions with various biological targets.

This compound is a hydrochloride salt, which indicates its potential for water solubility and bioavailability. The structural features suggest that it may interact with biological systems through multiple mechanisms, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, such as cholinesterases and monoamine oxidases, which are relevant in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Modifications of piperidine derivatives have demonstrated the ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses . This suggests that this compound may possess anti-inflammatory properties.

- Cytotoxicity : Preliminary studies indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines. For instance, similar piperidine derivatives have been evaluated for their ability to induce cell death through various mechanisms, including apoptosis and necrosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key insights from SAR studies include:

- Piperidine Ring Modifications : Variations in the piperidine structure can significantly affect the compound's affinity for biological targets. For example, substituents at different positions on the piperidine ring can enhance or diminish activity against specific enzymes .

- Carbamate Group Influence : The presence of the carbamate moiety is crucial for maintaining biological activity. It has been shown that modifications to this group can lead to changes in potency and selectivity .

Case Studies

- Anti-fibrotic Activity : In a study involving similar compounds, it was found that certain piperidine derivatives could inhibit collagen synthesis in vitro, suggesting potential applications in treating fibrotic diseases . The mechanism involved the inhibition of collagen prolyl-4-hydroxylase.

- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects through cholinesterase inhibition. This mechanism is relevant for developing treatments for conditions such as Alzheimer's disease .

- Cancer Research : A series of studies have explored the cytotoxic effects of piperidine derivatives on various cancer cell lines. These studies typically measure cell viability and apoptosis induction using assays like MTT or Annexin V staining .

Data Table

The following table summarizes key findings related to the biological activities of this compound and structurally related compounds.

Propiedades

IUPAC Name |

piperidin-2-ylmethyl N-propan-2-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCLUFGRENKERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCC1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-09-2 |

Source

|

| Record name | Carbamic acid, N-(1-methylethyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.